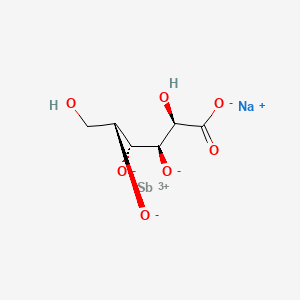
Triostam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triostam is a compound known for its significant applications in the treatment of parasitic infections, particularly schistosomiasis . It has been studied extensively for its efficacy and safety in medical treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Triostam typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product, adhering to stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Triostam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Triostam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and kinetics.
Biology: this compound is studied for its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industry: this compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Triostam involves its interaction with specific molecular targets in the parasite. It disrupts the normal functioning of these targets, leading to the death of the parasite. The exact molecular pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Triostam can be compared with other similar compounds used in the treatment of parasitic infections. Some of these compounds include praziquantel and oxamniquine. This compound is unique in its specific mechanism of action and its efficacy against certain strains of parasites .
List of Similar Compounds
- Praziquantel
- Oxamniquine
This compound stands out due to its unique chemical structure and specific mode of action, making it a valuable compound in the field of parasitology.
Properties
CAS No. |
12550-17-3 |
|---|---|
Molecular Formula |
C6H8NaO7Sb |
Molecular Weight |
336.87 g/mol |
IUPAC Name |
sodium;antimony(3+);(2R,3S,4R,5R)-2,6-dihydroxy-3,4,5-trioxidohexanoate |
InChI |
InChI=1S/C6H9O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7,11H,1H2,(H,12,13);;/q-3;+1;+3/p-1/t2-,3-,4+,5-;;/m1../s1 |
InChI Key |
JEKOQEIHGHQVEI-ZBHRUSISSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















